molecular formula C19H17F3N2O6 B2981858 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396873-29-2

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

货号: B2981858
CAS 编号: 1396873-29-2
分子量: 426.348
InChI 键: WWWAQDXCRPWDDZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) group and a 4-(trifluoromethoxy)phenyl moiety linked via an oxalamide bridge. The structural complexity of this compound—specifically the hydroxypropyl spacer, trifluoromethoxy group, and benzodioxol system—imparts unique physicochemical and biological properties, which are explored here through comparison with analogous structures.

属性

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O6/c1-18(27,11-2-7-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-12-3-5-13(6-4-12)30-19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWAQDXCRPWDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that exhibits significant biological activity. This compound integrates a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological properties, including anti-inflammatory and anticancer activities. The unique combination of its structural components suggests potential interactions with specific biological targets, making it a subject of interest in medicinal chemistry and drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxalamide functional groups. The synthetic routes may utilize various reagents and conditions to optimize yield and purity. For instance, reactions can be conducted in organic solvents like dichloromethane under controlled temperatures to facilitate the formation of the desired product.

Key Properties

PropertyValue
Molecular FormulaC19H19F3N2O5
Molecular Weight390.8 g/mol
CAS Number1396675-77-6
StructureContains benzo[d][1,3]dioxole and oxalamide groups

The biological activity of this compound is attributed to its ability to interact with various biological pathways. Preliminary studies suggest that compounds with similar structures can inhibit key enzymes or modulate receptor activity, leading to therapeutic effects in conditions such as inflammation and cancer.

Case Studies and Research Findings

Recent studies have explored the antibacterial and antifungal properties of related dioxole compounds. For example, a series of 1,3-dioxolanes demonstrated significant activity against Staphylococcus aureus and Candida albicans, indicating that structural motifs similar to those in this compound may confer similar biological effects .

Table: Comparative Biological Activity

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-...)625 - 1250Significant against C. albicans
Related Dioxolanes500 - 1000Moderate against C. albicans

Pharmacological Implications

The pharmacological implications of this compound are profound. Its potential as an enzyme inhibitor suggests applications in drug development for diseases characterized by overactive enzymatic pathways. Additionally, its structural characteristics may allow for modifications that enhance its efficacy or reduce toxicity.

相似化合物的比较

Key Structural Features

  • Benzo[d][1,3]dioxol Group : Enhances metabolic stability and lipophilicity compared to simple phenyl groups .
  • Trifluoromethoxy Substituent : Introduces strong electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets .

Structural Comparison with Analogous Oxalamides

Substituent Variations in Oxalamide Derivatives

Compound Name R1 Group R2 Group Molecular Weight Key Features Reference
Target Compound 2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl 4-(Trifluoromethoxy)phenyl ~414.4* Hydroxypropyl spacer, trifluoromethoxy
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl 292.3 Lacks benzodioxol; simpler substituents
N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide Benzo[d][1,3]dioxol-5-yl 2-(4-(2-Fluorophenyl)piperazinyl)ethyl 414.4 Piperazine ring; fluorophenyl moiety
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-Methoxyphenethyl 2-Methoxyphenyl 342.4 Methoxy groups; no benzodioxol

*Estimated based on analogs in .

Impact of Substituents on Activity

  • Trifluoromethoxy vs.
  • Benzodioxol vs. Plain Phenyl : The benzodioxol system may reduce metabolic oxidation rates compared to unsubstituted phenyl groups, as seen in , where similar compounds resisted amide hydrolysis .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl groups (e.g., Compound 18 in ) improve binding to cytochrome P450 enzymes and other targets by enhancing dipole interactions .
  • Hydroxypropyl Spacer : The hydroxy group may form hydrogen bonds with catalytic residues in enzymes like stearoyl-CoA desaturase (SCD1), as suggested by SAR studies in .
  • Benzodioxol System : This moiety is associated with increased metabolic stability in hepatocyte assays (), though its bulkiness may reduce solubility compared to smaller substituents .

Physicochemical and Metabolic Properties

Physicochemical Properties

Property Target Compound N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Compound 17 ()
Molecular Weight ~414.4 292.3 342.4
LogP (Estimated) ~3.5 (highly lipophilic) ~2.8 ~2.2
Solubility Low (hydroxypropyl may improve) Moderate High (methoxy groups)

Metabolic Stability

  • The trifluoromethoxy group resists oxidative metabolism compared to methoxy or hydroxy groups .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can dimerization side products be minimized?

  • Methodology : The synthesis of structurally analogous oxalamides (e.g., compound 16 in ) involves sequential coupling of amine intermediates via oxalyl chloride or activated esters. To minimize dimerization (e.g., 23% dimer in compound 16 ), use stoichiometric control of reagents, low-temperature reactions, and silica gel chromatography for purification. Employing bulky protecting groups or kinetic trapping strategies can further suppress side reactions .
  • Characterization : Confirm purity via HPLC and structural integrity using 1^1H/13^13C NMR (e.g., 6.8–7.4 ppm for aromatic protons) and HRMS (e.g., m/z 498.1452 for C20_{20}H18_{18}F3_3NO6_6) .

Q. How can the stereochemical configuration of the 2-hydroxypropyl moiety be confirmed experimentally?

  • Methodology : Use chiral derivatization agents (e.g., Mosher’s acid) followed by 1^1H NMR analysis to assign stereochemistry. Alternatively, X-ray crystallography of a crystalline intermediate (e.g., benzo[d][1,3]dioxol-5-yl derivatives in ) provides unambiguous confirmation .

Q. What spectroscopic techniques are critical for validating the trifluoromethoxyphenyl group’s integrity?

  • Methodology : 19^{19}F NMR is essential (e.g., δ -58 ppm for CF3_3O). Confirm via IR spectroscopy (C-F stretching at 1150–1250 cm1^{-1}) and elemental analysis (e.g., 18.2% fluorine content) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing CF3_3O group activates the phenyl ring toward nucleophilic aromatic substitution but deactivates it for electrophilic reactions. For Suzuki-Miyaura coupling (e.g., ), optimize Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (e.g., K2_2CO3_3) to overcome steric hindrance from the CF3_3O moiety .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetics : Assess metabolic stability (e.g., CYP450 assays in ) to identify rapid degradation pathways.
  • Formulation : Improve bioavailability via prodrug strategies (e.g., esterification of the hydroxypropyl group) or lipid-based carriers .
  • Target Engagement : Use radiolabeled analogs (e.g., 14^{14}C-tagged oxalamide) to validate target binding in vivo .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes (e.g., CYP4F11)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with CYP4F11’s crystal structure (PDB: 4F11) to map binding poses.
  • MD Simulations : Analyze stability of the trifluoromethoxy group’s orientation in the active site over 100-ns trajectories.
  • Validation : Compare predictions with in vitro inhibition data (e.g., IC50_{50} shifts due to CF3_3O substitution) .

Q. What experimental designs differentiate between off-target effects and true pharmacological activity in neurogenesis assays?

  • Methodology :

  • Control Compounds : Synthesize analogs lacking the benzo[d][1,3]dioxol-5-yl group (e.g., ’s compound 9b ) to isolate structural contributions.
  • Pathway Profiling : Use RNA-seq or phosphoproteomics to identify activated pathways (e.g., BDNF/TrkB vs. Wnt/β-catenin) in hippocampal neurons .
  • Genetic Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., stearoyl-CoA desaturase in ) to confirm mechanism .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across enzyme inhibition studies?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8 alters ionization of the hydroxypropyl group).
  • Enzyme Sources : Compare recombinant vs. tissue-extracted CYP4F11 activity ( shows 3-fold differences due to post-translational modifications).
  • Data Normalization : Use internal controls (e.g., ketoconazole for CYP3A4) to correct for batch variability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。